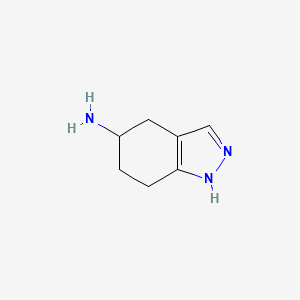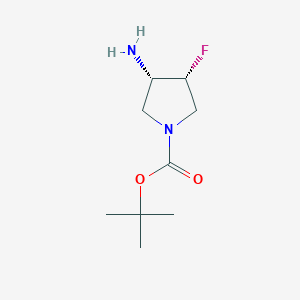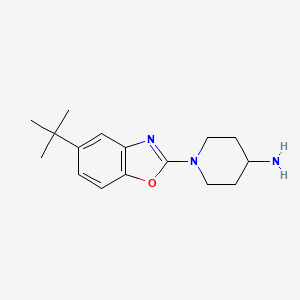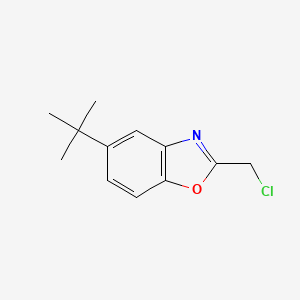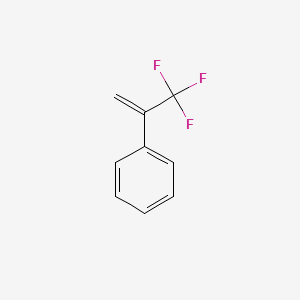
alpha-(Trifluoromethyl)styrene
Übersicht
Beschreibung
Alpha-(Trifluoromethyl)styrene: is a versatile organic compound characterized by the presence of a trifluoromethyl group attached to the alpha position of a styrene molecule.
Wirkmechanismus
Target of Action
Alpha-(Trifluoromethyl)styrene is a versatile synthetic intermediate used in the preparation of more complex fluorinated compounds . It primarily targets the C–F bond in a CF3 group, which is activated through various reactions .
Mode of Action
The compound interacts with its targets through several mechanisms, including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Additionally, transition metal-catalyzed cycloaddition reactions of alpha-(trifluoromethyl)styrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of more complex fluorinated compounds . It is utilized in C–F bond activation in a CF3 group, leading to the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Pharmacokinetics
Its use as a synthetic intermediate in the preparation of more complex fluorinated compounds suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific chemical structure of the resulting compound .
Result of Action
The primary result of this compound’s action is the creation of more complex fluorinated compounds through various chemical reactions . These compounds have a wide range of applications in organic synthetic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere to maintain its stability . Additionally, the reaction of this compound with potassium xanthogenates is carried out under blue light irradiation in the presence of an organic photocatalyst , indicating that light conditions can significantly impact the compound’s reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-(Trifluoromethyl)styrene can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoromethyl iodide in the presence of a base, followed by a Wittig reaction to form the desired product . Another method includes the use of trifluoromethylated reagents in a palladium-catalyzed cross-coupling reaction with styrene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has been explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-(Trifluoromethyl)styrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to trifluoromethylated ethylbenzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethylated benzaldehydes and benzoic acids.
Reduction: Trifluoromethylated ethylbenzene derivatives.
Substitution: Various functionalized this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(Trifluoromethyl)styrene has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Beta-(Trifluoromethyl)styrene
- Alpha-(Difluoromethyl)styrene
- Alpha-(Trifluoromethyl)ethylbenzene
Uniqueness: Alpha-(Trifluoromethyl)styrene is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and properties. Compared to beta-(Trifluoromethyl)styrene, the alpha position allows for different reaction pathways and product distributions . The presence of three fluorine atoms in the trifluoromethyl group also imparts distinct electronic effects compared to difluoromethylated analogs .
Eigenschaften
IUPAC Name |
3,3,3-trifluoroprop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPGOCXZHCXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384-64-5 | |
| Record name | alpha-(Trifluoromethyl)styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)
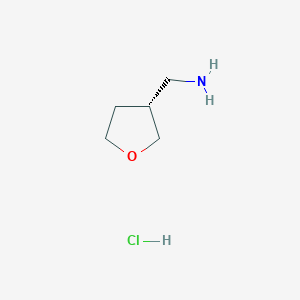
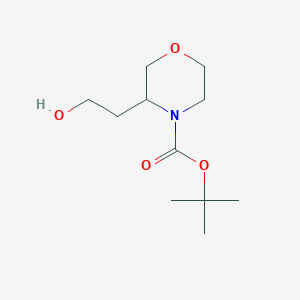
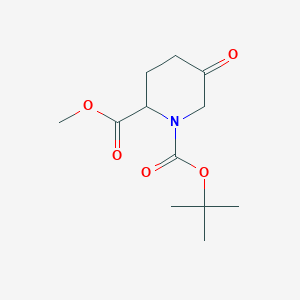
![1-[(Thiazol-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3024280.png)
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)
